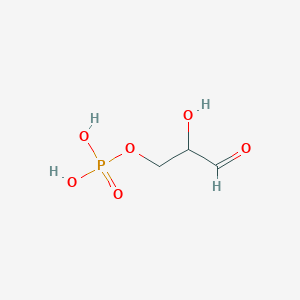

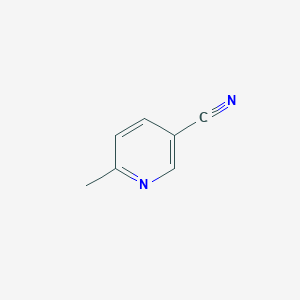

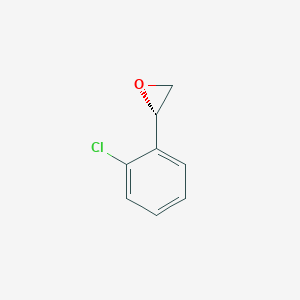

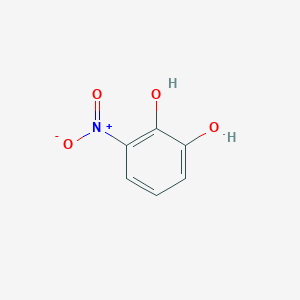

![molecular formula C8H6ClN3O B057771 1-(6-氯咪唑并[1,2-b]哒嗪-3-基)乙酮 CAS No. 90734-71-7](/img/structure/B57771.png)

1-(6-氯咪唑并[1,2-b]哒嗪-3-基)乙酮

描述

Synthesis Analysis

The synthesis of compounds related to 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone involves complex organic reactions that yield various heterocyclic compounds. For instance, the synthesis of related pyrazolo[3,4-b]pyridine derivatives involves starting materials that undergo reactions like diazotization and coupling with active -CH2- containing compounds, leading to the formation of triazine derivatives with potential antiviral activity (Attaby et al., 2006). Another approach under microwave irradiation conditions has been reported for synthesizing trisubstituted pyridine derivatives, showcasing the efficiency of modern synthesis techniques (Chen Zi-yun, 2008).

Molecular Structure Analysis

Molecular structure analysis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives is crucial for understanding their chemical behavior and reactivity. Techniques such as IR, 1H NMR, mass spectra, and elemental analyses are typically employed to elucidate the chemical structures of newly synthesized heterocyclic compounds (Attaby et al., 2006). The dihedral angles and molecular arrangements can significantly influence the physical and chemical properties of these compounds.

Chemical Reactions and Properties

The chemical reactions involving 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives are diverse, including nucleophilic substitutions and cycloaddition reactions. These reactions are pivotal for functionalizing the compound and enhancing its reactivity and potential applications in various fields. For example, the introduction of chlorine atoms and the reactivity towards electrophilic substitutions have been investigated, indicating that nucleophilic substitutions proceed most easily at specific positions, influencing the compound's chemical behavior (Stanovnik et al., 1972).

Physical Properties Analysis

The physical properties of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The arrangement of molecules in the solid state, for instance, can form dimeric units via hydrogen bonding, affecting the compound's solubility and melting point (Bisseyou et al., 2007).

科学研究应用

新型哒嗪和嘧啶的合成

1-(6-氯咪唑并[1,2-b]哒嗪-3-基)乙酮是合成各种哒嗪和嘧啶的关键中间体。例如,它与苯重氮氯化物的偶联产生丙醛,丙醛进一步用于合成哒嗪酮和哒嗪-6-亚胺。这些化合物在药物化学和药物开发中具有潜在应用 (Sayed、Khalil、Ahmed 和 Raslan,2002)。

芳基化技术

该化合物在先进的芳基化技术中发挥作用。6-氯咪唑并[1,2-b]哒嗪在 3 位的直接 C-H 芳基化已经实现,从而合成各种芳基化的咪唑并[1,2-b]哒嗪。该方法对于在药物研究中创建复杂的分子结构至关重要 (Akkaoui、Berteina‐Raboin、Mouaddib 和 Guillaumet,2010)。

免疫调节剂的开发

1-(6-溴-3-甲基-1,3-噻唑并[3,2-a]苯并咪唑-2-基)乙酮是一种相关化合物,已用于合成具有显着免疫抑制和免疫刺激活性的衍生物。这些发现对于开发新的免疫相关疾病治疗剂至关重要 (Abdel‐Aziz、Hamdy、Gamal-Eldeen 和 Fakhr,2011)。

亚硝基化合物的合成

该化合物用于合成各种亚硝基化合物,包括亚硝基咪唑并吡啶和亚硝基喹喔啉。这些化合物在制药和化工行业开发新化学实体中具有潜在应用 (Abdelhamid、Elghandour、Ahmed 和 Zaki,2006)。

结构研究

1-(6-氯咪唑并[1,2-b]哒嗪-3-基)乙酮衍生物的结构研究提供了对分子相互作用和性质的见解。例如,对标题化合物的晶体结构的研究有助于理解分子几何形状和在材料科学中的潜在应用 (Bisseyou、Soro、Sissouma、Giorgi 和 Ebby,2007)。

属性

IUPAC Name |

1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNBVEIAQAZNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531878 | |

| Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone | |

CAS RN |

90734-71-7 | |

| Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

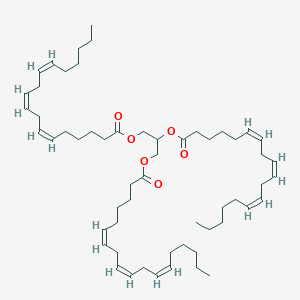

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)